molecular formula C7H10N4S B14120106 [(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea

[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea

Cat. No.: B14120106
M. Wt: 182.25 g/mol
InChI Key: SUSIQENTYZSKAW-UITAMQMPSA-N
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Description

[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea is an organosulfur compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiourea group, which is known for its versatility in organic synthesis and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea typically involves the reaction of 1-methylpyrrole-2-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its biological activity.

    Medicine: Research has indicated potential anticancer, antibacterial, and antiviral properties.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:

    1-(acyl/aroyl)-3-(substituted)thioureas: These compounds have similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

    N-phenylthiourea: This compound has a phenyl group instead of the pyrrole group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)/b9-5-

InChI Key

SUSIQENTYZSKAW-UITAMQMPSA-N

Isomeric SMILES

CN1C=CC=C1/C=N\NC(=S)N

Canonical SMILES

CN1C=CC=C1C=NNC(=S)N

Origin of Product

United States

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